Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate
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Overview
Description
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate is a chemical compound with the molecular formula C7H12N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives .
Scientific Research Applications
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with muscarinic and nicotinic acetylcholine receptors, affecting neurotransmission and cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2,3,4,5-tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features.
Ethyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate: An ethyl ester analog with comparable chemical properties.
Uniqueness
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate (also known as Methyl 6-amino-1,2,3,4-tetrahydropyridine-4-carboxylate hydrochloride) is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and implications for drug development.
Chemical Structure and Properties
This compound has the molecular formula C7H12N2O2 and a molecular weight of approximately 192.64 g/mol. Its structure features a tetrahydropyridine ring which is essential for its biological interactions.
Property | Value |
---|---|
IUPAC Name | This compound hydrochloride |
CAS Number | 146422-41-5 |
Molecular Weight | 192.64 g/mol |
Molecular Formula | C7H13ClN2O2 |
Research indicates that this compound may interact with various biological targets:
- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to amino acid transporters like LAT1 (L-type amino acid transporter 1). LAT1 is crucial for the transport of essential amino acids across the blood-brain barrier (BBB), influencing neurological health and disease states such as Parkinson's disease and autism spectrum disorders .
- Antioxidant Activity : Preliminary studies suggest that derivatives of tetrahydropyridine compounds can exhibit antioxidant properties by modulating oxidative stress pathways. This activity is linked to the regulation of cytoprotective genes through pathways involving NRF2 (nuclear factor erythroid 2-related factor 2), which plays a role in cellular defense mechanisms against oxidative damage .
- Potential Anticancer Properties : There is emerging evidence that compounds similar to Methyl 6-amino-2,3,4,5-tetrahydropyridine may exhibit anticancer activities by targeting specific signaling pathways involved in tumor growth and metastasis. The modulation of these pathways could provide a basis for developing novel cancer therapies .
Study on Neurotransmitter Transport
A study published in Nature Communications highlighted the role of LAT1 in transporting amino acids critical for brain function. The research demonstrated that alterations in LAT1 expression could significantly affect amino acid homeostasis in neuronal cells. Methyl 6-amino-2,3,4,5-tetrahydropyridine derivatives were suggested as potential modulators that could enhance LAT1 activity under pathological conditions .
Antioxidant Activity Assessment
In vitro studies have shown that tetrahydropyridine derivatives can induce NRF2-dependent gene expression. A study conducted by Duarte et al. explored various tetrahydropyridine analogs and their ability to activate NRF2 signaling pathways. The findings indicated that these compounds could potentially mitigate oxidative stress-related damage in neuronal cells .
Properties
CAS No. |
158832-44-1 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h5H,2-4H2,1H3,(H2,8,9) |
InChI Key |
OJJLAGJYIDOTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN=C(C1)N |
Origin of Product |
United States |
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